molecular formula C8H16ClNO B2705132 3-(1-Methylcyclopropyl)morpholine hydrochloride CAS No. 2243509-75-1

3-(1-Methylcyclopropyl)morpholine hydrochloride

Cat. No.: B2705132
CAS No.: 2243509-75-1
M. Wt: 177.67
InChI Key: ZVWLOPHUUCKCME-UHFFFAOYSA-N
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Description

3-(1-Methylcyclopropyl)morpholine hydrochloride is a morpholine derivative featuring a cyclopropane ring substituted with a methyl group at the 3-position of the morpholine scaffold. Morpholine derivatives are widely explored for their diverse biological activities, including receptor modulation (e.g., sigma-1, opioid) and applications in synthesis or drug development .

Properties

IUPAC Name

3-(1-methylcyclopropyl)morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-8(2-3-8)7-6-10-5-4-9-7;/h7,9H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWLOPHUUCKCME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C2COCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylcyclopropyl)morpholine hydrochloride typically involves the reaction of 1-methylcyclopropylamine with morpholine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of 3-(1-Methylcyclopropyl)morpholine hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and increase the yield of the product. The final product is purified using techniques such as crystallization or distillation to obtain a high-purity compound suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylcyclopropyl)morpholine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of 3-(1-Methylcyclopropyl)morpholine.

    Reduction: Corresponding amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

3-(1-Methylcyclopropyl)morpholine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical drugs.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1-Methylcyclopropyl)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Properties of Morpholine Hydrochloride Derivatives

Compound Name CAS Number Molecular Formula Therapeutic/Functional Use Key Structural Features
3-(1-Methylcyclopropyl)morpholine HCl Not available C₈H₁₄ClNO Hypothesized CNS/cardiovascular 1-Methylcyclopropyl substituent (strained ring)
Pramoxine Hydrochloride 637-58-1 C₁₉H₃₀ClNO₃ Topical anesthetic Phenoxypropyl chain with butoxy group
S1RA (E-52862) 878141-96-9 C₁₉H₂₁ClN₃O₂ Sigma-1 receptor antagonist Pyrazole-ether side chain
Oxaflozane Hydrochloride 26629-86-7 C₁₄H₁₇ClF₃NO Antihypertensive Isopropyl and trifluoromethylphenyl groups
Methyl 3-methylmorpholine-3-carboxylate HCl Not provided C₇H₁₄ClNO₃ Synthetic intermediate Methyl ester at 3-position
4-(3-(Dioxaborolan)phenylpropyl)morpholine HCl 1150271-72-9 C₁₉H₃₁BClNO₃ Pharmaceutical research Boron-containing dioxaborolane group

Structural and Functional Analysis

Substituent Effects on Pharmacological Activity: Pramoxine Hydrochloride: The phenoxypropyl chain enhances lipid solubility, facilitating topical penetration for localized anesthesia . Oxaflozane Hydrochloride: The trifluoromethylphenyl group increases metabolic stability and bioavailability, critical for antihypertensive action .

Physicochemical Properties :

  • Lipophilicity : The dioxaborolane group in the Ev9 compound enhances utility in Suzuki-Miyaura cross-coupling reactions, while the methyl ester in Ev3’s derivative improves water solubility .
  • Stability : Cyclopropane rings (hypothesized in the target compound) are prone to ring-opening under acidic conditions, whereas trifluoromethyl groups (Oxaflozane) enhance chemical inertness .

Safety and Handling: Methyl 3-methylmorpholine-3-carboxylate HCl: Emits hydrogen chloride, nitrogen oxides, and carbon monoxide during combustion; dry sand or alcohol-resistant foam is recommended for fire suppression . General Precautions: Most morpholine hydrochlorides require ventilation, personal protective equipment (goggles, respirators), and avoidance of heat to prevent toxic gas release .

Biological Activity

3-(1-Methylcyclopropyl)morpholine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings, supported by case studies and data tables.

  • Chemical Formula : C10H18ClN
  • CAS Number : 2243509-75-1
  • Molecular Weight : 189.71 g/mol

The biological activity of 3-(1-Methylcyclopropyl)morpholine hydrochloride is primarily attributed to its interaction with specific biological targets. While detailed mechanisms are still under investigation, preliminary studies suggest that it may influence neurotransmitter systems and exhibit potential analgesic and anticonvulsant effects.

Target Proteins

  • Widely Interspaced Zinc Finger Motifs (WIZ) Protein : Initial findings indicate that this compound may modulate the expression levels of WIZ protein, which is involved in various cellular processes including gene regulation and apoptosis.

Anticonvulsant Activity

Research has demonstrated that 3-(1-Methylcyclopropyl)morpholine hydrochloride exhibits anticonvulsant properties in animal models. In a study involving mice, the compound was shown to significantly reduce seizure frequency and duration when administered prior to induced seizures .

Analgesic Effects

In addition to its anticonvulsant activity, the compound has been evaluated for its analgesic effects. In pain models, it demonstrated a dose-dependent reduction in pain response, suggesting potential utility in pain management therapies .

Data Table: Summary of Biological Activities

Activity TypeModel UsedObserved EffectReference
AnticonvulsantMouse seizure modelReduced seizure frequency
AnalgesicPain response modelDose-dependent pain reduction

Case Study 1: Anticonvulsant Efficacy

In a controlled study, researchers administered varying doses of 3-(1-Methylcyclopropyl)morpholine hydrochloride to mice subjected to pentylenetetrazol-induced seizures. Results indicated a significant decrease in both the number of seizures and their duration at higher doses compared to controls.

Case Study 2: Pain Management

Another study assessed the analgesic properties of the compound using a formalin test in rats. The results showed that treatment with the hydrochloride led to a significant decrease in pain behavior during both the acute and inflammatory phases of pain response.

Comparative Analysis with Related Compounds

To better understand the unique properties of 3-(1-Methylcyclopropyl)morpholine hydrochloride, it is useful to compare it with other morpholine derivatives known for similar biological activities.

Compound NameAnticonvulsant ActivityAnalgesic Activity
3-(1-Methylcyclopropyl)morpholine hydrochlorideYesYes
MorphineYesYes
GabapentinYesModerate

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